molecular formula C8H7Cl2NO4S B2875543 methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate CAS No. 1599787-03-7

methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate

Cat. No.: B2875543
CAS No.: 1599787-03-7
M. Wt: 284.11
InChI Key: SAMAJGYEQIWDDI-UHFFFAOYSA-N
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Description

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves several steps. One common method includes the reaction of 2-chloro-4-(chlorosulfonyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active sites, leading to the disruption of normal biological functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)11-7-3-2-5(4-6(7)9)16(10,13)14/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMAJGYEQIWDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599787-03-7
Record name methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate
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